N2-(2,4-dimethoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine
Description
N2-(2,4-Dimethoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is a 1,3,5-triazine derivative featuring a morpholino group at position 6, a p-tolyl substituent at position N4, and a 2,4-dimethoxyphenyl group at position N2. The compound belongs to a class of diaryl-substituted triazines known for their versatility in pharmaceuticals, agrochemicals, and materials science. Its structural complexity arises from the combination of electron-donating (methoxy) and electron-withdrawing (morpholino) groups, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
2-N-(2,4-dimethoxyphenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3/c1-15-4-6-16(7-5-15)23-20-25-21(27-22(26-20)28-10-12-31-13-11-28)24-18-9-8-17(29-2)14-19(18)30-3/h4-9,14H,10-13H2,1-3H3,(H2,23,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLESQSBIZHVLNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=C(C=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Substitution at Position 6: Morpholine Incorporation
Cyanuric chloride reacts with morpholine under controlled conditions to prioritize substitution at position 6. This selectivity arises from the higher reactivity of the first chloro group and the strong nucleophilicity of morpholine.
Typical Conditions
- Solvent : Tetrahydrofuran (THF) or dichloromethane
- Temperature : 0–5°C
- Base : Triethylamine (to scavenge HCl)
- Molar Ratio : 1:1 (cyanuric chloride to morpholine)
After 2 hours, the intermediate 2,4-dichloro-6-morpholino-1,3,5-triazine is isolated via filtration and washed with cold ether.
Secondary Substitution at Position 4: p-Tolylamine Coupling
The second chloro group at position 4 reacts with p-tolylamine under mildly elevated temperatures to ensure complete conversion while minimizing side reactions.
Optimized Parameters
- Solvent : Acetonitrile or dimethylformamide (DMF)
- Temperature : 40–50°C
- Base : Potassium carbonate
- Reaction Time : 4–6 hours
This yields 2-chloro-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-4-amine , which is purified via column chromatography (silica gel, ethyl acetate/hexane).
Tertiary Substitution at Position 2: 2,4-Dimethoxyphenylamine Attachment
The final substitution introduces the 2,4-dimethoxyphenylamine group under reflux conditions to overcome reduced electrophilicity at position 2.
Key Reaction Details
- Solvent : Toluene or xylene
- Temperature : 100–110°C
- Catalyst : Trace HCl or acetic acid
- Duration : 8–12 hours
The crude product is recrystallized from ethanol/water to afford the target compound in >75% purity.
Alternative Convergent Synthesis
A convergent approach involves pre-forming the diarylamine intermediate (N-(2,4-dimethoxyphenyl)-N'-(p-tolyl)guanidine ) followed by cyclization with morpholine-containing reagents. This method circumvents regioselectivity challenges but requires stringent control over guanidine precursor stability.
Cyclization Protocol
- React guanidine derivative with morpholine-4-carbonyl chloride in DMF.
- Use pyridine as both solvent and base.
- Heat at 80°C for 6 hours.
Yields for this route are typically lower (50–60%) due to competing oligomerization.
Critical Parameter Optimization
Solvent Effects on Reaction Efficiency
| Solvent | Dielectric Constant | Substitution Rate (Position 6) | Byproduct Formation |
|---|---|---|---|
| Tetrahydrofuran | 7.6 | High | Low |
| Dichloromethane | 8.9 | Moderate | Moderate |
| Acetonitrile | 37.5 | Low | High |
Polar aprotic solvents like THF enhance nucleophilicity while minimizing hydrolysis.
Temperature and Stoichiometry
- Morpholine Substitution : Excess morpholine (1.2 eq) at 0°C improves selectivity for position 6.
- Aromatic Amine Coupling : Stoichiometric amine (1.0 eq) at 50°C prevents over-substitution.
Industrial-Scale Considerations
The patent EP1124826A1 highlights scalability challenges in triazine synthesis, emphasizing:
- Reductive Amination : Sodium triacetoxyborohydride enables efficient amine coupling without high-temperature cyclization.
- Purification : Acid-base extraction (pH 7.0–7.5) with ethyl acetate effectively removes unreacted intermediates.
Challenges and Limitations
- Regioselectivity : Competing substitutions at positions 4 and 2 necessitate precise temperature control.
- Purification : Silica gel chromatography is essential due to similar polarities of intermediates.
- Yield Reduction : Electron-donating methoxy groups slow final substitution kinetics.
Chemical Reactions Analysis
Types of Reactions
N2-(2,4-dimethoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N2-(2,4-dimethoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N2-(2,4-dimethoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, synthetic yields, and notable properties:
Structural and Functional Insights
- Substituent Effects: Electron-Donating Groups (e.g., methoxy): The 2,4-dimethoxyphenyl group in the target compound likely enhances solubility and π-π stacking interactions compared to non-polar substituents (e.g., methyl in ). This contrasts with chloro analogs (e.g., ), where electron-withdrawing Cl may reduce solubility but improve stability. Morpholino Group: Present in all analogs except , the morpholino moiety at position 6 improves water solubility and bioavailability, as seen in pharmaceuticals like kinase inhibitors .
Synthetic Yields :
Spectroscopic Data :
- IR spectra of compound 4i show N–H stretching at 3239 cm⁻¹, consistent with triazine diamines. NMR data (δ 7.14–8.10) confirm aryl substitution patterns.
Biological Activity
N2-(2,4-dimethoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in cancer therapy based on recent research findings.
Synthesis and Structural Characterization
The compound can be synthesized through a multi-step process involving the condensation of cyanoguanidine with various aromatic aldehydes and amines. The synthesis typically employs microwave-assisted methods to enhance yield and reduce reaction time. The resulting structure features a triazine core substituted with a morpholino group and two aromatic moieties.
Anticancer Properties
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. In particular, it has shown significant activity against triple-negative breast cancer (TNBC) cells such as MDA-MB231.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by interfering with cell cycle progression and promoting oxidative stress. This mechanism was elucidated through assays measuring cell viability and apoptosis markers.
Selectivity Against Cancer Cells
The selectivity of this compound for cancer cells over normal cells is notable. For instance, in comparative studies with the non-cancerous MCF-10A breast cell line, this compound exhibited minimal cytotoxicity while effectively inhibiting growth in cancerous cells.
Case Studies
-
Study on MDA-MB231 Cells : A study evaluated the growth inhibitory concentration (GI50) of the compound on MDA-MB231 cells and found it to be approximately 0.06 μM. This indicates a potent antiproliferative effect compared to standard chemotherapeutic agents.
Compound GI50 (μM) This compound 0.06 Methotrexate 0.01 Nilotinib 0.04 - Structure-Activity Relationship (SAR) : Analysis of various analogs revealed that substituents on the phenyl rings significantly influenced biological activity. Compounds with electron-donating groups at specific positions on the aromatic rings exhibited enhanced potency against cancer cells.
Q & A
Q. What are the established synthetic routes for N2-(2,4-dimethoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine, and how can researchers optimize yield and purity?
- Methodological Answer : The compound is synthesized via sequential nucleophilic substitution of cyanuric chloride. First, morpholine reacts with cyanuric chloride to introduce the morpholino group, followed by substitution with 2,4-dimethoxyphenylamine and p-tolylamine. Microwave-assisted synthesis (100–120°C, 30–60 minutes) can enhance reaction efficiency and yield (65–70%) compared to conventional heating . Purity optimization involves recrystallization from ethanol-DMF mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients. Hydrochloride salt formation (via HCl gas bubbling) improves stability for biological assays .
Q. Which analytical techniques are critical for characterizing this triazine derivative, and how should researchers interpret spectral data?
- Methodological Answer :
- NMR : NMR peaks at δ 3.25 (s, 6H, OCH), δ 2.29 (s, 3H, CH from p-tolyl), and δ 3.64–3.84 (m, 8H, morpholine) confirm substituent integration .
- IR : Bands at 3285 cm (N-H stretch) and 1270 cm (C-O from methoxy) validate functional groups .
- Mass Spectrometry : ESI-MS ([M+H] at m/z 479.2) confirms molecular weight.
- XRD : Crystallographic data (if available) resolves steric effects from the 2,4-dimethoxyphenyl group .
Q. What preliminary biological screening assays are recommended to explore its potential therapeutic applications?
- Methodological Answer :
- Antiproliferative Activity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC values). Compare with analogs like hexamethylmelamine to assess triazine scaffold efficacy .
- Antimicrobial Screening : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
- Enzyme Inhibition : Evaluate inhibition of dihydrofolate reductase (DHFR) via spectrophotometric NADPH oxidation assays, given structural similarity to antifolates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Substituent Variation : Replace p-tolyl with electron-withdrawing groups (e.g., nitro) to modulate electron density on the triazine ring, enhancing DNA intercalation .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent steric/electronic parameters with antiproliferative activity. Validate predictions via synthesis and testing of 10–15 analogs .
- Morpholine Replacement : Substitute morpholine with piperazine or thiomorpholine to alter solubility and logP, impacting membrane permeability .
Q. What computational strategies are effective in predicting binding modes and mechanistic pathways for this compound?
- Methodological Answer :
- Molecular Docking : Dock the compound into DHFR (PDB: 1U72) using AutoDock Vina. Focus on hydrogen bonding with Asp27 and hydrophobic interactions with Phe31 .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess charge distribution; the 2,4-dimethoxyphenyl group’s electron-donating effects may stabilize π-π stacking .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability in binding pockets and identify key residues for mutagenesis studies .
Q. How can reaction conditions be systematically optimized to address low yields in scaled-up synthesis?
- Methodological Answer :
- DoE Approach : Use a Box-Behnken design to optimize temperature (80–140°C), solvent (DMF vs. acetonitrile), and stoichiometry (1:1.2–1:3 molar ratios of cyanuric chloride to amines) .
- Continuous Flow Chemistry : Implement microreactors to enhance heat/mass transfer, reducing side reactions (e.g., hydrolysis) during morpholine substitution .
- Catalysis : Test Lewis acids (e.g., ZnCl) to accelerate nucleophilic substitution, particularly for sterically hindered 2,4-dimethoxyphenylamine .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC across studies)?
- Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., ATCC-certified HeLa), serum concentrations (10% FBS), and incubation times (48–72 hrs) to minimize variability .
- Metabolic Stability Testing : Perform microsomal assays (human liver microsomes, 1 mg/mL) to identify if rapid degradation underlies inconsistent activity .
- Synergy Studies : Test combinations with cisplatin or paclitaxel to determine if efficacy is context-dependent .
Q. How can researchers investigate its application in non-biological domains, such as materials science?
- Methodological Answer :
- Photostabilizer Testing : Incorporate into polypropylene films (1–5 wt%) and expose to UV-A (340 nm). Monitor carbonyl index via FTIR to assess UV resistance .
- Thermal Analysis : Perform TGA (10°C/min, N atmosphere) to evaluate decomposition thresholds (>250°C suggests suitability for high-temperature polymers) .
- Supramolecular Assembly : Study co-crystallization with dicarboxylic acids (e.g., terephthalic acid) to engineer hydrogen-bonded frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
